molecular formula C16H24O3Si B12342347 Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)

Cat. No.: B12342347
M. Wt: 292.44 g/mol
InChI Key: ACGHDHBFJDZRFF-VAWYXSNFSA-N
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Description

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) is a silicon-based organic compound. Silicon organic compounds are widely used as intermediates in various syntheses and as target substances in industrial chemistry. This particular compound features a bicyclo[4.2.0]octa-1,3,5-triene structure, which is a bicyclic system with unique chemical properties.

Preparation Methods

The synthesis of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with dimethyldichlorosilane to form the desired product .

Chemical Reactions Analysis

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) involves its ability to form stable complexes with various substrates. The bicyclo[4.2.0]octa-1,3,5-triene structure allows for unique interactions with other molecules, facilitating reactions such as polymerization and crosslinking. The ethoxy groups can be hydrolyzed to form silanol groups, which can further react to form siloxane bonds, enhancing the compound’s ability to form stable networks .

Comparison with Similar Compounds

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI), particularly its ability to form stable networks and its versatility in various applications.

Properties

Molecular Formula

C16H24O3Si

Molecular Weight

292.44 g/mol

IUPAC Name

[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-triethoxysilane

InChI

InChI=1S/C16H24O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-8,11-13H,4-6,9-10H2,1-3H3/b12-11+

InChI Key

ACGHDHBFJDZRFF-VAWYXSNFSA-N

Isomeric SMILES

CCO[Si](/C=C/C1=CC2=C(CC2)C=C1)(OCC)OCC

Canonical SMILES

CCO[Si](C=CC1=CC2=C(CC2)C=C1)(OCC)OCC

Origin of Product

United States

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